molecular formula C7H10ClFN2O B3020734 (4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride CAS No. 327021-81-8

(4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride

Cat. No.: B3020734
CAS No.: 327021-81-8
M. Wt: 192.62
InChI Key: DMOWKTFIFYPUQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H10ClFN2O. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a fluoro group at the 4-position and a methoxy group at the 3-position. This compound is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride typically involves the reaction of 4-fluoro-3-methoxyaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Fluoro-3-methoxyaniline+Hydrazine hydrate+Hydrochloric acid(4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride\text{4-Fluoro-3-methoxyaniline} + \text{Hydrazine hydrate} + \text{Hydrochloric acid} \rightarrow \text{this compound} 4-Fluoro-3-methoxyaniline+Hydrazine hydrate+Hydrochloric acid→(4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reaction time are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Substituted phenylhydrazines.

Scientific Research Applications

(4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for biochemical assays.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The fluoro and methoxy groups on the phenyl ring enhance its reactivity, allowing it to form stable complexes with enzymes and other biomolecules. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluoro-3,5-dimethylphenyl)hydrazine hydrochloride
  • (4-Methoxyphenyl)hydrazine hydrochloride
  • (4-Fluorophenyl)hydrazine hydrochloride

Uniqueness

(4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride is unique due to the presence of both fluoro and methoxy substituents on the phenyl ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound in various chemical and biological applications.

Biological Activity

(4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This hydrazine derivative has been investigated for its potential applications in various therapeutic areas, including anticancer and antimicrobial activities. The unique structural features, such as the presence of fluorine and methoxy groups, contribute to its reactivity and interaction with biological targets.

The synthesis of this compound typically involves the condensation reaction between 4-fluoro-3-methoxybenzaldehyde and hydrazine hydrochloride. This process is generally conducted in ethanol under reflux conditions, yielding the desired product with good efficiency, often monitored by thin-layer chromatography (TLC) .

Key Characteristics:

  • Molecular Formula: C7H10ClFN2O
  • Molecular Weight: 180.62 g/mol
  • Appearance: White to off-white crystalline solid
  • Solubility: Soluble in water and organic solvents

The mechanism of action for this compound primarily involves its interaction with nucleophilic sites on proteins or other biomolecules. The hydrazone functional group allows for covalent bonding with target molecules, which can modulate their biological activity. This compound has shown potential in inhibiting metabolic enzymes and disrupting cellular processes through enzyme inhibition .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including HeLa cells, where it showed a notable cytotoxic effect .

Case Study:
In a study evaluating the cytotoxic effects of several hydrazine derivatives, this compound was found to inhibit cell proliferation by more than 90% in certain cancer cell lines, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis .

Comparative Analysis with Similar Compounds

Compound NameAnticancer ActivityAntimicrobial ActivityUnique Features
(4-Fluoro-3-methoxyphenyl)hydrazineHighModerateFluorine and methoxy substituents
4-MethoxyphenylhydrazineModerateLowLacks fluorine
PhenylhydrazineLowModerateSimple phenyl structure

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of hydrazine derivatives. For instance, the introduction of electron-withdrawing groups like fluorine significantly improves the compound's potency against cancer cells .

Research Highlights:

  • Inhibition of Tubulin Polymerization: A derivative similar to (4-Fluoro-3-methoxyphenyl)hydrazine was shown to arrest the cell cycle at the G2/M phase by inhibiting tubulin polymerization .
  • Pro-apoptotic Mechanism: Studies indicated that certain derivatives could induce apoptosis in cancer cells by modulating Bcl-2 and Bax expression levels .

Properties

IUPAC Name

(4-fluoro-3-methoxyphenyl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O.ClH/c1-11-7-4-5(10-9)2-3-6(7)8;/h2-4,10H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOWKTFIFYPUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NN)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.